2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide
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Overview
Description
2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol.
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Attachment of the Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable benzo[d][1,3]dioxole derivative with an appropriate nucleophile under conditions such as heating in a polar aprotic solvent like dimethylformamide (DMF).
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Coupling with the Dimethoxyphenethyl Group: : The final step involves coupling the isoxazole intermediate with the dimethoxyphenethylamine. This can be achieved through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
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Reduction: : Reduction reactions can target the isoxazole ring or the acetamide group. Typical reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or neutral conditions.
Reduction: LiAlH_4 in dry ether or NaBH_4 in methanol.
Substitution: NaH in DMF or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be studied for its potential biological activities. The presence of the benzo[d][1,3]dioxole and isoxazole moieties suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features may confer specific pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research in this area could lead to the development of new drugs or therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in fields such as materials science, catalysis, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the isoxazole ring could form hydrogen bonds or coordinate with metal ions. The dimethoxyphenethyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2-methoxyphenethyl)acetamide
- 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(3,4-dimethoxyphenethyl)acetamide
- 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide lies in its specific combination of functional groups. The presence of both the benzo[d][1,3]dioxole and isoxazole moieties, along with the dimethoxyphenethyl group, may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24N2O7 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N2O7/c1-27-18-4-6-19(28-2)16(9-18)7-8-24-23(26)13-29-12-17-11-21(32-25-17)15-3-5-20-22(10-15)31-14-30-20/h3-6,9-11H,7-8,12-14H2,1-2H3,(H,24,26) |
InChI Key |
GCHNETWQRQHFQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)COCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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